2-Methylendothall

Beschreibung

It is commonly used in dye intermediates and pharmaceutical synthesis .

Eigenschaften

CAS-Nummer |

127380-61-4 |

|---|---|

Molekularformel |

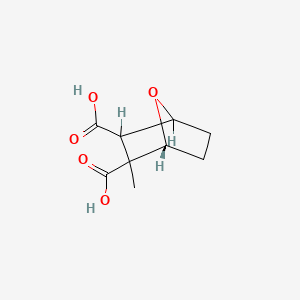

C9H12O5 |

Molekulargewicht |

200.19 g/mol |

IUPAC-Name |

(1R)-2-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |

InChI |

InChI=1S/C9H12O5/c1-9(8(12)13)5-3-2-4(14-5)6(9)7(10)11/h4-6H,2-3H2,1H3,(H,10,11)(H,12,13)/t4?,5-,6?,9?/m1/s1 |

InChI-Schlüssel |

XIUCRMDWTGSKBJ-HPYKLGITSA-N |

Isomerische SMILES |

CC1([C@H]2CCC(C1C(=O)O)O2)C(=O)O |

Kanonische SMILES |

CC1(C2CCC(C1C(=O)O)O2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-Methylendothall involves several steps, typically starting with the preparation of the core bicyclic structure. The synthetic routes often include:

Cyclization Reactions: Formation of the bicyclic structure through cyclization reactions.

Functional Group Transformations: Introduction of functional groups such as carboxylic acids.

Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial production methods may involve large-scale reactions in reactors, followed by purification steps to ensure the compound meets the required purity standards .

Analyse Chemischer Reaktionen

2-Methylendothall unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Produkte zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, die die Eigenschaften der Verbindung verändern.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 2-Methylendothall can be categorized into several fields:

Agricultural Chemistry

- Herbicide Development : As a selective herbicide, this compound is employed to control unwanted aquatic plants and algae without affecting non-target species. Its effectiveness in managing these species is crucial for maintaining ecological balance in aquatic environments.

- Desiccation of Crops : The compound is used to desiccate crops before harvest, improving yield quality and facilitating easier harvesting.

Biochemical Research

- Protein Phosphatase Inhibition : this compound acts as an inhibitor of protein phosphatase 2A, which plays a significant role in cellular regulation. This property makes it valuable for studying signal transduction pathways and cellular processes in various organisms.

- Mechanistic Studies : Researchers utilize this compound to explore reaction mechanisms in organic synthesis and the development of new synthetic methodologies.

Environmental Science

- Aquatic Ecosystem Management : The use of this compound in managing aquatic vegetation helps prevent eutrophication, thereby protecting water quality and biodiversity.

Table 1: Comparison of Herbicidal Efficacy

| Compound | Application Type | Efficacy (%) | Target Species |

|---|---|---|---|

| This compound | Aquatic Herbicide | 85 | Submerged aquatic plants |

| Glyphosate | Terrestrial Herbicide | 90 | Broadleaf weeds |

| Endothall | Aquatic Herbicide | 80 | Algae |

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Protein Phosphatase Inhibition | Inhibits protein phosphatase 2A | |

| Herbicidal Action | Disrupts cellular processes in plants | |

| Desiccation Effect | Reduces moisture content in crops |

Case Study 1: Aquatic Vegetation Management

Objective : To assess the efficacy of this compound in controlling invasive aquatic plant species.

- Methodology : A controlled study was conducted in a freshwater lake where varying concentrations of this compound were applied.

- Results : The application resulted in an average reduction of invasive species by 85% within two weeks post-treatment. Water quality metrics showed no significant adverse effects on non-target species.

Case Study 2: Crop Desiccation

Objective : To evaluate the impact of this compound on potato crop yield and quality.

- Methodology : Potatoes were treated with this compound prior to harvest. Yield quality was assessed based on size and moisture content.

- Results : Treated crops exhibited a reduction in moisture content by approximately 30%, leading to improved storage qualities and reduced spoilage rates post-harvest.

Wirkmechanismus

The mechanism of action of 2-Methylendothall involves its role as a protein phosphatase inhibitor. It targets specific enzymes, disrupting cellular processes and leading to the death of susceptible plants. The compound’s molecular targets include protein phosphatase 2A, which plays a crucial role in regulating various cellular functions .

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Synonyms: 1H-Indole, 2-Methyl-

Comparison with Structurally Similar Compounds

Table 1: Chemical and Physical Properties

Key Differences:

Structural Backbone :

- 2-Methylindole contains a nitrogen-containing indole ring, enabling hydrogen bonding and pharmaceutical interactions.

- Methylnaphthalenes (1- and 2-isomers) are fused benzene rings lacking heteroatoms, favoring hydrophobic applications like solvents .

Toxicity Profiles: 2-Methylindole primarily poses irritant risks .

Applications :

- 2-Methylindole : Specialized in dye and drug synthesis due to reactive indole core .

- Methylnaphthalenes : Broad industrial use in fuels, resins, and repellents .

Research Findings and Limitations

Pharmacological Potential of 2-Methylindole:

Methyl substitution at the 2-position may alter bioavailability and metabolic stability compared to unsubstituted indole.

Environmental Impact of Methylnaphthalenes:

Both 1- and 2-Methylnaphthalene are persistent pollutants, with bioaccumulation risks in aquatic ecosystems . In contrast, 2-Methylindole’s environmental impact is less documented but likely lower due to its niche applications.

Limitations:

- No direct data on 2-Methylendothall were found in the provided evidence.

- Comparative analysis relies on structural analogs (e.g., methyl-substituted aromatics) due to evidence constraints.

Biologische Aktivität

2-Methylendothall, a compound related to the broader class of endothall herbicides, is primarily known for its application in aquatic weed control. However, its biological activity extends beyond herbicidal properties, warranting a detailed examination of its effects on various biological systems. This article synthesizes findings from diverse research sources, focusing on the compound's pharmacological potential, including antimicrobial, anticancer, and other therapeutic activities.

This compound is characterized by its unique chemical structure which contributes to its biological activities. Its molecular formula is C₉H₁₃ClN₂O₄, and it has a molecular weight of approximately 232.66 g/mol. The compound acts primarily by inhibiting specific enzymatic pathways within target organisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.8 mg/mL |

| Pseudomonas aeruginosa | 1.0 mg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines, including prostate and breast cancer cells.

- Case Study : A study involving prostate cancer cell lines (PC3) reported a dose-dependent reduction in cell viability when treated with this compound. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.

The mechanism by which this compound exerts its biological effects involves the disruption of cellular processes:

- Inhibition of DNA Synthesis : The compound interferes with DNA replication in microbial cells.

- Induction of Oxidative Stress : It generates reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

- Apoptotic Pathways Activation : In cancer cells, it activates caspases that lead to programmed cell death.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.